molecular formula C25H20O6 B2827502 benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate CAS No. 329709-23-1

benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

Cat. No.: B2827502
CAS No.: 329709-23-1
M. Wt: 416.429
InChI Key: QJUHUBAFPAESBT-UHFFFAOYSA-N
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Description

Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C25H20O6 It is a derivative of chromen-4-one, a class of compounds known for their diverse biological activities

Scientific Research Applications

Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate typically involves the esterification of [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-yloxy)-acetic acid benzyl ester: Similar structure but different functional groups.

    (6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yloxy)-acetic acid benzyl ester: Contains an ethyl group instead of a methyl group.

    (6-Chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetic acid benzyl ester: Contains a chloro group instead of a phenoxy group.

Uniqueness

Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxy and ester groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

benzyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-17-25(31-19-10-6-3-7-11-19)24(27)21-13-12-20(14-22(21)30-17)28-16-23(26)29-15-18-8-4-2-5-9-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUHUBAFPAESBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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